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Compound of Interest

Compound Name: 3-Amino-2-methylbenzoic acid

Cat. No.: B181732

3-Amino-2-methylbenzoic acid (CAS No. 52130-17-3) is an aromatic compound incorporating
three distinct functional groups on a benzene ring: a carboxylic acid, an amino group, and a
methyl group.[1] Its molecular formula is CsHoNO2 with a molecular weight of 151.16 g/mol .
The precise arrangement of these substituents dictates its chemical properties and reactivity,
making unambiguous structural confirmation essential for its application in research and
development, particularly in the synthesis of pharmaceuticals and novel materials.[2][3]

This technical guide provides a comprehensive analysis of the core spectroscopic techniques
—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to
elucidate and verify the structure of 3-amino-2-methylbenzoic acid. As a Senior Application
Scientist, the focus here is not merely on the data itself, but on the causal links between the
molecular structure and the resulting spectral output, offering a framework for logical
interpretation and validation.

The overall workflow for the spectroscopic identification of a solid organic compound like 3-
amino-2-methylbenzoic acid is a multi-pronged approach, ensuring a high degree of
confidence in the final structural assignment.
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Caption: Spectroscopic analysis workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining
the carbon-hydrogen framework of an organic molecule.[4] It operates on the principle that
atomic nuclei with a non-zero spin, such as *H and 13C, align in a strong magnetic field and
absorb radiofrequency energy at unique frequencies depending on their chemical environment.

[2][5]
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While experimental NMR spectra for 3-amino-2-methylbenzoic acid are not consistently
available in public databases, we can predict the spectra with high accuracy based on
established principles of substituent effects on aromatic systems. The analysis is presented for
a standard NMR solvent, DMSO-ds, which is capable of dissolving the polar compound and
has exchangeable proton signals that do not interfere with the analyte's aromatic or amine
protons.

Predicted *H NMR Spectral Analysis

The *H NMR spectrum is expected to show signals for three distinct aromatic protons, the
amine (NHz) protons, the methyl (CHs) protons, and the carboxylic acid (COOH) proton.

o Aromatic Protons (& 6.5-7.5 ppm): The benzene ring has three protons. Their chemical shifts
are influenced by the electronic nature of the substituents. The amino group (-NH2) is a
strong electron-donating group (EDG), causing a significant upfield shift (to lower ppm) for
protons ortho and para to it. The carboxylic acid (-COOH) is an electron-withdrawing group
(EWG), causing a downfield shift (to higher ppm) for its ortho and para protons. The methyl
group (-CHs) is a weak EDG.

o H-4: This proton is ortho to the -NHz group and meta to the -COOH group. The strong
shielding from the amino group will likely make this the most upfield of the aromatic
protons. Expected as a doublet.

o H-5: This proton is meta to both the -NHz and -CHs groups and para to the -COOH group.
It will experience less shielding and should appear downfield from H-4 and H-6. Expected
as a triplet.

o H-6: This proton is ortho to the -COOH group and meta to the -NH= group. The deshielding
from the carboxylic acid will make this the most downfield aromatic proton. Expected as a
doublet.

e Methyl Protons (-CHs, & ~2.2 ppm): The methyl group attached to the aromatic ring is
expected to appear as a sharp singlet in the upfield region.

e Amine Protons (-NHz, d ~5.0-5.5 ppm): These protons will appear as a broad singlet. The
chemical shift can vary depending on concentration and temperature due to hydrogen
bonding.
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e Carboxylic Acid Proton (-COOH, d >12 ppm): The acidic proton is highly deshielded and
appears as a very broad singlet far downfield.[5]

Table 1: Predicted *H NMR Data for 3-Amino-2-methylbenzoic acid (in DMSO-de)

Predicted
Proton . . s . -
. Chemical Shift  Multiplicity Integration Rationale
Assighment
(3, ppm)
Methyl group
-CHs ~2.2 Singlet (s) 3H oh aromatic
ring.
Amine protons,
Broad Singlet (br subject to
-NH:2 ~5.3 2H
S) exchange and H-
bonding.
Shielded by
H-4 ~6.6 Doublet (d) 1H ortho -NH:z
group.
Deshielded by
H-6 ~7.4 Doublet (d) 1H ortho -COOH

group.

Influenced by
H-5 ~7.1 Triplet (t) 1H adjacent

aromatic protons.

| -COOH | >12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton. |

Predicted **C NMR Spectral Analysis

The 13C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in
the molecule. The chemical shifts are determined by the electronic environment of each carbon
atom.
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e Carbonyl Carbon (-COOH, & ~168 ppm): The carboxylic acid carbon is significantly
deshielded and appears far downfield.[6]

e Aromatic Carbons (4 110-150 ppm):

o C-1 & C-2: These carbons are directly attached to the electron-withdrawing -COOH and
electron-donating -CHs groups, respectively. Their shifts will be complex but are expected
in the quaternary region of the aromatic spectrum.

o C-3: Attached to the strong electron-donating -NHz group, this carbon will be significantly
shielded (shifted upfield).

o C-4, C-5, C-6: These carbons, bearing protons, will have shifts determined by their
position relative to the substituents. C-4 (ortho to -NHz) and C-6 (ortho to -COOH) will
show the largest shielding and deshielding effects, respectively.

o Methyl Carbon (-CHs, & ~15-20 ppm): The methyl carbon appears in the far upfield aliphatic
region of the spectrum.

Table 2: Predicted 13C NMR Data for 3-Amino-2-methylbenzoic acid (in DMSO-ds)
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. Predicted Chemical Shift .
Carbon Assignment Rationale

(6, ppm)

-CHs ~18 Aliphatic methyl carbon.

Aromatic CH, shielded by

C-4 ~115 _

adjacent -NHz.
C-5 ~129 Aromatic CH.
C-6 ~120 Aromatic CH.

Quaternary carbon attached to
C-1 ~132

-COOH.

Quaternary carbon attached to
C-2 ~138

-CHs.

Quaternary carbon attached to
C-3 ~148

-NH-=.

| -COOH | ~168 | Deshielded carbonyl carbon. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

o Sample Preparation: Accurately weigh ~10-20 mg of dry 3-amino-2-methylbenzoic acid.
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a clean, dry
NMR tube. Ensure complete dissolution.

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the
instrument on the sample to achieve optimal magnetic field homogeneity.

» 1H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse sequence
(e.g., zg30) is sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum (e.g., zgpg30). A larger
number of scans will be required (e.g., 1024 or more) due to the low natural abundance of
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13C.

o Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using
the residual solvent peak of DMSO-ds (0H = 2.50 ppm, dc = 39.52 ppm) as a secondary
reference to the internal standard, TMS (& = 0.00 ppm).

e Analysis: Integrate the *H NMR signals and assign the peaks based on their chemical shift,
multiplicity, and integration values. Assign the 13C NMR peaks based on chemical shifts and
comparison with predicted values.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. It works by measuring the absorption of infrared radiation, which excites molecular
vibrations (stretching and bending) at specific frequencies corresponding to the types of
chemical bonds present.

IR Spectral Analysis

The IR spectrum of 3-amino-2-methylbenzoic acid provides clear evidence for its key
functional groups. Experimental data shows characteristic absorption bands.

Table 3: Experimental IR Absorption Bands for 3-Amino-2-methylbenzoic acid
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Wavenumber (cm~?) Vibrational Mode Interpretation
A very broad band,

. characteristic of the
O-H Stretch (Carboxylic
~3400-3200 . hydrogen-bonded
Acid) .
hydroxyl group in the

carboxylic acid dimer.

A medium to sharp peak within
] the broad O-H band,
3244 N-H Stretch (Amine) )
corresponding to the N-H

bonds of the primary amine.

Weak to medium peaks,
~3100-3000 Aromatic C-H Stretch characteristic of C-H bonds on

the benzene ring.

A very strong, sharp

absorption, indicative of the

1724 C=0 Stretch (Carboxylic Acid) ]
carbonyl group in the
carboxylic acid.
Two or more medium intensity
) bands from the stretching of
~1600 & ~1475 C=C Stretch (Aromatic)

the carbon-carbon bonds

within the benzene ring.

| 1284 | C-N Stretch (Aromatic Amine) | A medium intensity band confirming the presence of the
aromatic amine functionality. |

The region below 1500 cm~* is known as the "fingerprint region" and contains a complex
pattern of absorptions unique to the molecule as a whole.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet
Method)

o Sample Preparation: Grind 1-2 mg of 3-amino-2-methylbenzoic acid with ~100 mg of dry,
spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.
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o Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to
form a thin, transparent KBr pellet. The transparency is crucial for allowing IR radiation to
pass through.

o Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire
a background spectrum. This is a critical step to subtract the spectral contributions of
atmospheric CO2 and water vapor.

o Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the
sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental
composition of a molecule. In electron ionization (El) mass spectrometry, a high-energy
electron beam bombards the molecule, causing it to ionize and fragment in a reproducible
manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z),
producing a unique fragmentation pattern that acts as a molecular fingerprint.

MS Spectral Analysis and Fragmentation

For 3-amino-2-methylbenzoic acid (MW = 151.16), the mass spectrum is predicted to show a
clear molecular ion peak and several characteristic fragment ions.

e Molecular lon (M*") Peak (m/z = 151): This peak corresponds to the intact molecule with one
electron removed. Its presence confirms the molecular weight of the compound.

o Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting
ions and neutral losses.

o Loss of -OH (m/z = 134): A common fragmentation for carboxylic acids is the loss of a
hydroxyl radical, forming a stable acylium ion.
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o Loss of H20 (m/z = 133): An "ortho effect" can occur where the adjacent carboxylic acid
and methyl groups facilitate the loss of a water molecule.

o Loss of -COOH (m/z = 106): Loss of the entire carboxyl group as a radical leads to a
fragment corresponding to 3-methylaniline. This is often a significant peak.

o Loss of CO (from m/z 134, leading to m/z 106): The acylium ion at m/z 134 can further
lose a neutral carbon monoxide molecule.

[M - OH]* [M - H20]* [M - COOH]*
m/z = 134 m/z = 133 m/z = 106
co
[M-OH - COJ*
m/z = 106

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-amino-2-methylbenzoic acid in El-
MS.

Experimental Protocol: EI-MS Data Acquisition

o Sample Introduction: Introduce a small quantity of the solid sample into the mass
spectrometer, typically via a direct insertion probe. The probe is heated under vacuum to
volatilize the sample into the ion source.

« lonization: In the ion source, the gaseous molecules are bombarded with a 70 eV electron
beam, causing ionization and fragmentation.
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e Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a
quadrupole), which separates them based on their m/z ratio.

o Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value.

o Data Acquisition: The instrument records the abundance of each ion as a function of its m/z,
generating the mass spectrum.

Summary and Conclusion

The combination of NMR, IR, and MS provides a complete and validated picture of the
molecular structure of 3-amino-2-methylbenzoic acid.

Table 4: Consolidated Spectroscopic Data for 3-Amino-2-methylbenzoic acid

. Observed / .
Technique Feature ) Interpretation
Predicted Value
Three distinct
1H NMR Aromatic Protons 0 ~6.6-7.4 ppm protons on the

substituted ring.

Singlet for the -CHs

Methyl Protons 0 ~2.2 ppm
group.
13C NMR Carbonyl Carbon 0 ~168 ppm Carboxylic acid C=0.
) Six unique aromatic
Aromatic Carbons 0 ~115-148 ppm )
carbon environments.
IR N-H Stretch 3244 cmt Primary amine group.
Carboxylic acid
C=0 Stretch 1724 cm—1
carbonyl.
Aromatic amine C-N
C-N Stretch 1284 cm~1
bond.
Confirms molecular
MS Molecular lon m/z = 151

weight.
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| | Major Fragments | m/z = 134, 106 | Loss of -OH and -COOH, respectively. |

This guide outlines the expected spectral characteristics and the robust methodologies
required to obtain them. By understanding the principles behind each technique and logically
correlating the data, researchers and drug development professionals can confidently confirm
the identity and purity of 3-amino-2-methylbenzoic acid, ensuring the integrity of their
subsequent scientific endeavors.

Safety and Handling

3-Amino-2-methylbenzoic acid is classified as an irritant. It can cause skin and serious eye
irritation. Standard laboratory safety protocols should be strictly followed.

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a lab coat.

» Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
Wash hands thoroughly after handling.

o Storage: Store in a cool, dry place in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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